molecular formula C8H4BrF6N B1301075 2-Bromo-4,5-bis(trifluoromethyl)aniline CAS No. 230295-15-5

2-Bromo-4,5-bis(trifluoromethyl)aniline

Cat. No.: B1301075
CAS No.: 230295-15-5
M. Wt: 308.02 g/mol
InChI Key: GDBFBFPCVDCVRM-UHFFFAOYSA-N
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Description

2-Bromo-4,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H4BrF6N and its molecular weight is 308.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Pesticides Synthesis

2-Bromo-4,5-bis(trifluoromethyl)aniline plays a pivotal role in the synthesis of novel pesticides. A notable application is in the production of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. This synthesis process involves a series of steps starting from 3,5-bis-(trifluoromethyl)benzene, showcasing its feasibility for industrial production due to its high yield and identification through 1H-NMR (Liu An-chan, 2015).

Insecticides Development

The chemical's structure-activity relationship was explored to enhance the insecticidal potency of triazine-based compounds. The research highlighted the importance of electron-withdrawing substituents on the aniline part, with significant improvements in potency against lepidopteran species when such substituents were in the para-position. This underpins the compound's role in designing more effective insecticides (Timothy C. Johnson et al., 2017).

Advancements in Organic Synthesis

In organic synthesis, this compound has been utilized as an efficient monodentate transient directing group (MonoTDG) for palladium-catalyzed direct dehydrogenative cross-coupling reactions. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones through a dual carbon-hydrogen (C-H) bond activation sequence, highlighting broad functional group compatibility and high atom economy under mild conditions (Yi‐Feng Wang et al., 2019).

Exploration of New Materials

Research into the vibrational analysis of compounds similar to this compound, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives, has provided insights into their potential as nonlinear optical (NLO) materials. This includes studies on hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, paving the way for their application in novel NLO materials (B. Revathi et al., 2017).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 2-Bromo-4,5-bis(trifluoromethyl)aniline were not found in the search results, its use in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease suggests potential applications in antiviral drug development .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-bis(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or modulation of enzymatic activity. These interactions are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its role as an inhibitor of hepatitis C virus NS3 protease involves binding to the enzyme’s active site, preventing the protease from processing viral proteins . This inhibition disrupts the viral replication cycle, highlighting the compound’s potential as an antiviral agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity. Studies on its metabolic fate and urinary excretion in animal models provide insights into its metabolic pathways and potential effects on metabolic flux and metabolite levels .

Properties

IUPAC Name

2-bromo-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFBFPCVDCVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371154
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230295-15-5
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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